N-(2-amino-9H-purin-6-yl)phenylalanine
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Overview
Description
N-(2-amino-9H-purin-6-yl)phenylalanine: is a compound that combines the structural features of purine and phenylalanine Purine is a heterocyclic aromatic organic compound, while phenylalanine is an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions:
Coupling Reaction: One common method involves coupling N-(purin-6-yl)-amino acids with dimethyl (S)-glutamate in the presence of a carbodiimide coupling agent, followed by the removal of ester groups.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with corresponding dipeptides as nucleophiles.
Industrial Production Methods: Industrial production methods for N-(2-amino-9H-purin-6-yl)phenylalanine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-amino-9H-purin-6-yl)phenylalanine can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can target the purine ring or the amino group.
Substitution: Nucleophilic substitution reactions are common, especially involving the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols are often used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the purine ring or amino group.
Reduction: Reduced forms of the purine ring or amino group.
Substitution: Substituted purine derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-(2-amino-9H-purin-6-yl)phenylalanine is used in the synthesis of purine conjugates with natural amino acids, which are promising for developing novel therapeutic agents .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties .
Medicine: Research focuses on its potential as an antimycobacterial agent, with some derivatives showing moderate activity against Mycobacterium tuberculosis .
Mechanism of Action
The mechanism of action of N-(2-amino-9H-purin-6-yl)phenylalanine involves its interaction with biological targets such as enzymes and receptors. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with nucleotide metabolism and enzyme activity. This can lead to antimicrobial or antiviral effects by inhibiting key biological pathways .
Comparison with Similar Compounds
- N-(purin-6-yl)alanine
- N-(7-deazapurin-6-yl)alanine
- N-(9-benzylpurin-6-yl)alanine
Comparison: N-(2-amino-9H-purin-6-yl)phenylalanine is unique due to the presence of both a purine ring and a phenylalanine moiety. This combination allows it to exhibit distinct biological activities compared to other purine derivatives. The phenylalanine moiety can enhance its interaction with biological targets, potentially leading to improved therapeutic properties .
Properties
IUPAC Name |
2-[(2-amino-7H-purin-6-yl)amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c15-14-19-11-10(16-7-17-11)12(20-14)18-9(13(21)22)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,21,22)(H4,15,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSLBQYIOIXGDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC2=NC(=NC3=C2NC=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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